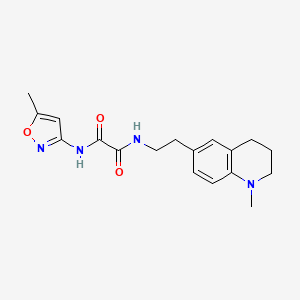

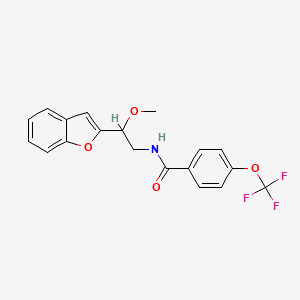

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(trifluoromethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran compounds are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Due to these biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide .

Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a fused aromatic ring system, which includes a benzene ring fused to a furan ring .Chemical Reactions Analysis

Benzofuran compounds can undergo a variety of chemical reactions, depending on the specific substituents present on the benzofuran ring . These reactions can be used to synthesize a wide range of benzofuran derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary widely, depending on the specific substituents present on the benzofuran ring . For example, 2-Benzofuranyl methyl ketone, a benzofuran derivative, is a solid with a boiling point of 110-113 °C/3 mmHg and a melting point of 70-72 °C .Aplicaciones Científicas De Investigación

Molecular Structure and Supramolecular Assembly

The structural analysis of related benzamide derivatives has revealed their capacity to form novel supramolecular assemblies. For instance, certain benzamide compounds can self-assemble into π-stacked rods encased in triply helical hydrogen-bonded amide strands, suggesting a new mode of organization for some columnar liquid crystals (Lightfoot et al., 1999). This property could be explored for N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(trifluoromethoxy)benzamide in the context of materials science, particularly for creating new types of liquid crystal displays or optical storage devices.

Antioxidant and Neuroprotective Activities

Compounds with benzofuran and benzamide moieties have been investigated for their antioxidant and neuroprotective effects. A study on novel benzofuran-2-carboxamide derivatives demonstrated significant neuroprotective and antioxidant activities, suggesting the potential of similar compounds in treating neurological disorders such as Alzheimer's or Parkinson's disease (Cho et al., 2015). Given the structural similarity, this compound could potentially exhibit similar biological activities, warranting further investigation in neuroprotection and antioxidant mechanisms.

Synthetic Pathways and Drug Design

The chemical structure of this compound indicates potential for synthetic versatility and could serve as a precursor for a variety of therapeutic agents. Benzamide derivatives have been synthesized and evaluated for their in vitro and in vivo biological activities, including as anti-inflammatory, analgesic, and antiarrhythmic agents (Ohemeng et al., 1994), (Banitt et al., 1977). This suggests that derivatives of this compound could be explored for various pharmacological properties.

Material Science Applications

The unique electronic and structural features of benzofuran and benzamide derivatives, such as those found in this compound, could be exploited in material science. These compounds have the potential for use in organic semiconductors, photovoltaic cells, or as components in organic light-emitting diodes (OLEDs), given their ability to participate in π-π stacking and hydrogen bonding, which are crucial for the formation of organized structures necessary for efficient charge transport (Levai et al., 2002).

Mecanismo De Acción

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that multiple pathways could be affected, leading to downstream effects such as inhibition of tumor growth, bacterial killing, reduction of oxidative stress, and inhibition of viral replication.

Result of Action

Based on the known activities of benzofuran compounds , potential effects could include cell death in tumors, bacterial killing, reduction of oxidative stress, and inhibition of viral replication.

Safety and Hazards

Direcciones Futuras

Given the wide range of biological activities and potential applications of benzofuran compounds, they are likely to continue to attract the attention of researchers in the fields of chemistry and pharmacology . Future research may focus on discovering new benzofuran derivatives with novel biological activities, as well as developing more efficient methods for synthesizing these compounds .

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4/c1-25-17(16-10-13-4-2-3-5-15(13)26-16)11-23-18(24)12-6-8-14(9-7-12)27-19(20,21)22/h2-10,17H,11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADNSQOLIAMZOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2479539.png)

![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479542.png)

![1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2479545.png)

![7-Azaspiro[4.6]undec-9-ene hydrochloride](/img/structure/B2479548.png)

![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2479554.png)

![6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2479560.png)